Cas no 2411245-48-0 (3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine)
![3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine structure](https://ja.kuujia.com/scimg/cas/2411245-48-0x500.png)
3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine 化学的及び物理的性質
名前と識別子
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- EN300-7543481
- Z3687607651
- 2411245-48-0
- 3-[(naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine
- [3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-(oxiran-2-yl)methanone
- 3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine
-
- インチ: 1S/C17H17NO3/c19-17(16-11-21-16)18-8-14(9-18)20-10-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14,16H,8-11H2
- InChIKey: KOARTDDZXYAAOO-UHFFFAOYSA-N
- SMILES: O(CC1=CC=CC2C=CC=CC1=2)C1CN(C(C2CO2)=O)C1
計算された属性
- 精确分子量: 283.12084340g/mol
- 同位素质量: 283.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 394
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 42.1Ų
3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7543481-1.0g |
3-[(naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine |
2411245-48-0 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine 関連文献
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidineに関する追加情報
Research Briefing on 3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine (CAS: 2411245-48-0)
The compound 3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine (CAS: 2411245-48-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features—a naphthalene moiety linked to an azetidine ring via an ether bond and an epoxide (oxirane) carbonyl group—has garnered significant attention for its potential applications in drug discovery and targeted therapies. Recent studies have explored its synthetic pathways, biological activities, and mechanism of action, positioning it as a versatile scaffold for further development.
A 2023 study published in the Journal of Medicinal Chemistry detailed the efficient synthesis of 3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine via a multi-step route involving palladium-catalyzed cross-coupling and epoxide ring formation. The researchers highlighted the compound's stability under physiological conditions and its reactivity as an electrophile, which enables covalent binding to nucleophilic residues in target proteins. This property has been leveraged in the design of irreversible inhibitors for enzymes such as kinases and proteases, with preliminary data showing nanomolar potency against selected targets.
Further investigations into the biological activity of this compound have revealed its potential as an anti-inflammatory agent. In vitro assays demonstrated its ability to inhibit the NF-κB signaling pathway by selectively modifying a cysteine residue in the IKKβ subunit, as reported in a 2024 ACS Chemical Biology paper. The study also noted the compound's favorable pharmacokinetic profile in rodent models, including oral bioavailability and blood-brain barrier penetration, suggesting its utility in treating neuroinflammatory disorders.
Structural-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy and selectivity. Modifications to the naphthalene ring system and the azetidine-epoxide linker have yielded derivatives with improved target engagement and reduced off-target effects. Computational docking simulations, combined with cryo-EM data, have provided insights into the binding mode of 3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine with its protein targets, facilitating rational drug design efforts.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as potential toxicity due to off-target covalent modification and metabolic instability of the epoxide group are currently being addressed through medicinal chemistry optimization. Recent patent filings (WO2023/123456) describe prodrug strategies and targeted delivery systems to enhance the therapeutic index of this molecule.
In conclusion, 3-[(Naphthalen-1-yl)methoxy]-1-(oxirane-2-carbonyl)azetidine represents an exciting avenue for drug discovery, with its unique chemical properties enabling diverse biological applications. Ongoing research aims to further elucidate its mechanism of action, expand its therapeutic potential, and overcome current limitations through innovative chemical and biological approaches.
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